N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a furan ring, a phenyl group, and a cyclopentylsulfamoyl moiety, making it a unique structure with potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(cyclopentylsulfamoyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, can also be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives
Scientific Research Applications
N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. In inflammatory diseases, it may modulate the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of the cyclopentylsulfamoyl group.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Contains a cyclopropane ring instead of a furan ring.
Uniqueness
N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16(15-6-3-11-22-15)17-12-7-9-14(10-8-12)23(20,21)18-13-4-1-2-5-13/h3,6-11,13,18H,1-2,4-5H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNMQWIEUSYNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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